Cas no 5044-22-4 (2,5-Dimethyl-1-(4-nitrophenyl)pyrrole)
2,5-Dimethyl-1-(4-nitrophenyl)pyrrole Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole
- 2,5-Dimethyl-1-(4-nitrophenyl)pyrrole
- 1-(4-Nitrophenyl)-2,5-dimethylpyrrole
- AKOS000285565
- 2,5-Dimethyl-1-(p-nitrophenyl)pyrrole
- FT-0677492
- Maybridge1_007286
- A871556
- 5044-22-4
- DTXSID90332600
- HMS562D04
- Oprea1_443526
- N-(4'-nitrophenyl)-2,5-dimethylpyrrole
- SB62259
- D95929
- MFCD00085038
- MS-2353
- OSM-S-287
- CS-0453084
- DTXCID40283693
-
- MDL: MFCD00085038
- Inchi: 1S/C12H12N2O2/c1-9-3-4-10(2)13(9)11-5-7-12(8-6-11)14(15)16/h3-8H,1-2H3
- InChI Key: JXJRCFOGAIXRCU-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1)N1C(C)=CC=C1C)=O
Computed Properties
- Exact Mass: 216.09000
- Monoisotopic Mass: 216.089878
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3
- Topological Polar Surface Area: 50.8
Experimental Properties
- Color/Form: powder
- Density: 1.2±0.1 g/cm3
- Melting Point: 145-148℃
- Boiling Point: 359.1±30.0 °C at 760 mmHg
- Flash Point: 171.0±24.6 °C
- Refractive Index: 1.592
- PSA: 50.75000
- LogP: 3.52550
- Solubility: Uncertain
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
2,5-Dimethyl-1-(4-nitrophenyl)pyrrole Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Safety Term:S26-S36
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,5-Dimethyl-1-(4-nitrophenyl)pyrrole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,5-Dimethyl-1-(4-nitrophenyl)pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM344008-5g |
2,5-Dimethyl-1-(4-nitrophenyl)pyrrole |
5044-22-4 | 95%+ | 5g |
$230 | 2024-07-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D915325-1g |
2,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRROLE |
5044-22-4 | 98% | 1g |
¥415.80 | 2022-01-11 | |
| abcr | AB147126-1 g |
2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole, 97%; . |
5044-22-4 | 97% | 1g |
€116.80 | 2023-05-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D915325-5g |
2,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRROLE |
5044-22-4 | 98% | 5g |
¥1,350.00 | 2022-01-11 | |
| eNovation Chemicals LLC | D765667-5g |
2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole |
5044-22-4 | 97% | 5g |
$240 | 2024-06-07 | |
| Alichem | A109007377-100g |
2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole |
5044-22-4 | 95% | 100g |
$650.76 | 2023-09-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25145-1g |
2,5-Dimethyl-1-(4-nitrophenyl)pyrrole, 97% |
5044-22-4 | 97% | 1g |
¥589.00 | 2023-03-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25145-5g |
2,5-Dimethyl-1-(4-nitrophenyl)pyrrole, 97% |
5044-22-4 | 97% | 5g |
¥2162.00 | 2023-03-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25145-25g |
2,5-Dimethyl-1-(4-nitrophenyl)pyrrole, 97% |
5044-22-4 | 97% | 25g |
¥8070.00 | 2023-03-16 | |
| abcr | AB147126-5 g |
2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole, 97%; . |
5044-22-4 | 97% | 5g |
€314.00 | 2023-05-09 |
2,5-Dimethyl-1-(4-nitrophenyl)pyrrole Suppliers
2,5-Dimethyl-1-(4-nitrophenyl)pyrrole Related Literature
-
Byeong Hyo Kim,Seolhee Bae,Ahra Go,Hyunseung Lee,Cheoloh Gong,Byung Min Lee Org. Biomol. Chem. 2016 14 265
-
Shakeel Alvi,Rashid Ali Org. Biomol. Chem. 2021 19 9732
-
Hai Truong Nguyen,Duy-Khiem Nguyen Chau,Phuong Hoang Tran New J. Chem. 2017 41 12481
Additional information on 2,5-Dimethyl-1-(4-nitrophenyl)pyrrole
Recent Advances in the Study of 2,5-Dimethyl-1-(4-nitrophenyl)pyrrole (CAS: 5044-22-4): A Comprehensive Research Brief
2,5-Dimethyl-1-(4-nitrophenyl)pyrrole (CAS: 5044-22-4) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel anti-inflammatory and anticancer agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.
One of the most notable advancements in the study of 2,5-Dimethyl-1-(4-nitrophenyl)pyrrole is its application in the design of small-molecule inhibitors targeting specific enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The researchers utilized molecular docking and in vitro assays to elucidate the binding interactions and optimize the compound's efficacy, paving the way for further preclinical evaluations.
In addition to its anti-inflammatory potential, recent research has also explored the anticancer properties of 2,5-Dimethyl-1-(4-nitrophenyl)pyrrole. A study conducted by a team at the National Cancer Institute (NCI) revealed that this compound and its analogs can induce apoptosis in various cancer cell lines, including breast and lung cancer. The mechanism of action appears to involve the disruption of mitochondrial membrane potential and the activation of caspase-dependent pathways. These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest that this compound could serve as a promising scaffold for the development of new chemotherapeutic agents.
From a synthetic chemistry perspective, advancements have been made in the efficient and scalable production of 2,5-Dimethyl-1-(4-nitrophenyl)pyrrole. A 2022 paper in Organic Process Research & Development detailed a novel catalytic method for its synthesis, which offers improved yields and reduced environmental impact compared to traditional approaches. This methodological innovation is expected to facilitate broader access to the compound for both academic and industrial research.
Despite these promising developments, challenges remain in the clinical translation of 2,5-Dimethyl-1-(4-nitrophenyl)pyrrole-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies and pharmacokinetic profiling. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial to overcoming these hurdles and unlocking the full therapeutic potential of this compound.
In conclusion, 2,5-Dimethyl-1-(4-nitrophenyl)pyrrole (CAS: 5044-22-4) represents a versatile and promising candidate in the realm of chemical biology and drug discovery. Its diverse biological activities and synthetic accessibility make it a valuable tool for researchers aiming to develop novel therapeutics for inflammation and cancer. Future studies should focus on optimizing its pharmacological properties and advancing it through the drug development pipeline.
5044-22-4 (2,5-Dimethyl-1-(4-nitrophenyl)pyrrole) Related Products
- 33265-61-1(1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde)
- 88502-74-3(1H-Pyrrole, 2-methyl-1-(4-methylphenyl)-4-(4-nitrophenyl)-)
- 302901-02-6(1H-Pyrrole,1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-)
- 32570-23-3(1H-Pyrrole,2,5-dimethyl-1-(3-nitrophenyl)-)
- 30186-41-5(1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde)
- 22108-60-7(1H-Pyrrole,2-methyl-4-(4-nitrophenyl)-1-phenyl-)
- 465514-85-6(1-(2-Fluoro-5-nitrophenyl)-2,5-dimethyl-1h-pyrrole)
- 66144-29-4(1H-Pyrrole, 1-(3,5-dimethylphenyl)-2-methyl-4-(4-nitrophenyl)-)
- 72772-12-4(1H-Pyrrole, 1-(2,5-dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-)
- 1137000-93-1(2,4-dimethyl-1-(4-nitrophenyl)-1H-Pyrrole)